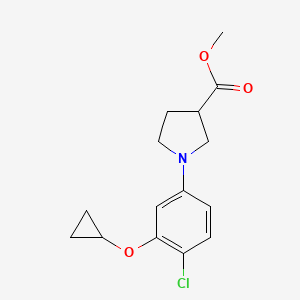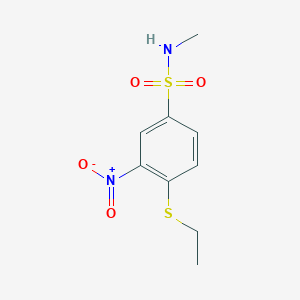![molecular formula C14H19N5O2S B8247636 tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate](/img/structure/B8247636.png)
tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a complex organic compound that features a unique combination of thiazole and triazolopyrazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the thiazole ring, followed by the construction of the triazolopyrazine core. Key reagents and conditions used in these steps include:
Vilsmeier formylation: to introduce formyl groups.
Reduction reactions: using sodium borohydride (NaBH4) in methanol.
Protection and deprotection steps: involving tert-butyl (dimethyl)silyl chloride and imidazole.
Horner–Wadsworth–Emmons olefination:
Chemical Reactions Analysis
Tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like NaBH4.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazolopyrazine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazolopyrazine rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the inflammatory response .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate include other thiazole and triazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds highlight the versatility and potential of thiazole and triazole derivatives in various fields of research and medicine.
Properties
IUPAC Name |
tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-9-8-22-12(15-9)11-17-16-10-7-18(5-6-19(10)11)13(20)21-14(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPDXTKEPRYRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=NN=C3N2CCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[3-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247558.png)
![[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247568.png)
![[3-(2,3,5-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247576.png)
![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247581.png)
![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247587.png)
![[3-(2,3,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247588.png)
![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247594.png)


![3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester](/img/structure/B8247630.png)
![3-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8247633.png)
![tert-butyl 3-(4,5-dimethyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247645.png)
![4,5-Dimethyl-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-1,3-thiazole;hydrochloride](/img/structure/B8247650.png)
![tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B8247656.png)
